This compound is classified as:
The synthesis of 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves several steps that include the formation of the benzamide core and the introduction of the benzothiazole moiety.
Synthetic Routes:
These reactions are typically performed under controlled temperature and pressure conditions to optimize yield and purity. The use of solvents such as dimethylformamide or dichloromethane is common in these synthetic pathways.
The molecular structure of 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI Key | FPDSJCUGBXZIMN-UHFFFAOYSA-N |
Canonical SMILES | CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)Cl |
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific biological targets:
The presence of various functional groups contributes to its reactivity profile:
The applications of 3-methoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide are diverse:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: